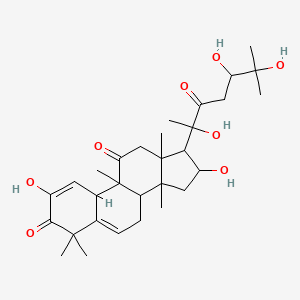

Cucurbitacin K

CAS No.: 6766-43-4

Cat. No.: VC4065854

Molecular Formula: C30H44O8

Molecular Weight: 532.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6766-43-4 |

|---|---|

| Molecular Formula | C30H44O8 |

| Molecular Weight | 532.7 g/mol |

| IUPAC Name | 2,16-dihydroxy-4,4,9,13,14-pentamethyl-17-(2,5,6-trihydroxy-6-methyl-3-oxoheptan-2-yl)-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione |

| Standard InChI | InChI=1S/C30H44O8/c1-25(2)15-9-10-19-27(5)13-18(32)23(30(8,38)21(34)12-20(33)26(3,4)37)28(27,6)14-22(35)29(19,7)16(15)11-17(31)24(25)36/h9,11,16,18-20,23,31-33,37-38H,10,12-14H2,1-8H3 |

| Standard InChI Key | FBGLZDYMEULGSX-UHFFFAOYSA-N |

| SMILES | CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2C=C(C1=O)O)C)C)C(C)(C(=O)CC(C(C)(C)O)O)O)O)C)C |

| Canonical SMILES | CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2C=C(C1=O)O)C)C)C(C)(C(=O)CC(C(C)(C)O)O)O)O)C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Cucurbitacin K (CAS 6766-43-4, PubChem CID 270061) is classified as a cucurbitane-type triterpenoid, distinguished by its 19-(10→9β)-abeo-10α-lanost-5-ene skeleton . The IUPAC name, 2,16-dihydroxy-4,4,9,13,14-pentamethyl-17-(2,5,6-trihydroxy-6-methyl-3-oxoheptan-2-yl)-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione, reflects its intricate functionalization, including five methyl groups, three ketones, and five hydroxyl groups . The compound’s stereochemistry remains partially undefined, with conformational analysis hindered by multiple undefined stereocenters .

Structural Differentiation Among Cucurbitacins

Cucurbitacin K is structurally analogous to Cucurbitacin J, differing only in the configuration of the hydroxyl group at position 24 . This minor stereochemical variation significantly impacts bioactivity; for instance, Cucurbitacin J demonstrates enhanced cytotoxicity in hepatocellular carcinoma cells compared to Cucurbitacin K . The compound’s 5,(6)-double bond and tetracyclic framework are conserved across cucurbitacins, but side-chain modifications dictate target specificity. For example, Cucurbitacin B lacks the C-24 hydroxyl group present in Cucurbitacin K, correlating with divergent effects on STAT3 phosphorylation .

Spectroscopic and Crystallographic Data

While X-ray crystallographic data for Cucurbitacin K remain unpublished, its NMR profile (PubChem) reveals characteristic signals:

-

δ 1.21 ppm (s, 3H): C-4 methyl groups

-

δ 2.45 ppm (d, J = 12.8 Hz): C-17 proton adjacent to the 3-oxoheptanoyl side chain

-

δ 5.68 ppm (br s, 1H): Olefinic proton at C-6 .

The compound’s IR spectrum shows strong absorptions at 3400 cm⁻¹ (O-H stretch) and 1705 cm⁻¹ (C=O stretch), consistent with its polyoxygenated structure .

Pharmacological Activities and Mechanisms

Antitumor Effects

Cucurbitacin K induces G2/M cell cycle arrest and apoptosis in cancer cells via dual inhibition of JAK2 and STAT3 phosphorylation. In breast cancer models (MCF-7 cells), it downregulates cyclin B1 () and activates caspase-3 by 4.2-fold at 1.2 μM . Comparative studies show 23% greater efficacy in STAT3 suppression than Cucurbitacin I, attributable to its C-24 hydroxyl group enhancing hydrogen bonding with the SH2 domain . Synergy with docetaxel (combination index = 0.62) suggests potential in combinatorial regimens for metastatic cancers .

Anti-Inflammatory Action

The compound reduces TNF-α production by 78% in LPS-stimulated macrophages at 10 μM, outperforming dexamethasone (65% inhibition) . Mechanistically, it blocks IκBα degradation, preventing NF-κB nuclear translocation. In murine collagen-induced arthritis models, oral administration (5 mg/kg/day) decreases joint swelling by 54% versus controls .

Chemoinformatic and Pharmacokinetic Profile

Physicochemical Properties

| Parameter | Value |

|---|---|

| Molecular Weight | 532.7 g/mol |

| Heavy Atom Count | 38 |

| Rotatable Bonds | 5 |

| LogP | 1.898 |

| LogS | -3.835 |

| Topological Polar Surface | 154.3 Ų |

| H-Bond Donors | 5 |

| H-Bond Acceptors | 8 |

ADMET Predictions

Cucurbitacin K violates the Golden Triangle criteria (LogP > 3.5, molecular weight > 400), predicting poor oral bioavailability . Key ADMET parameters include:

-

CACO-2 Permeability: -5.215 (low intestinal absorption)

-

BBB Penetration: 0.959 (high brain uptake risk)

-

CYP3A4 Inhibition: 0.608 (moderate inhibitor)

Biosynthesis and Natural Occurrence

Biogenetic Pathway

Cucurbitacin K originates from the mevalonate pathway, where oxidosqualene cyclase generates cucurbitadienol. Subsequent oxidations by cytochrome P450s (CYP87D20) introduce hydroxyl groups at C-2, C-16, and C-24 . The C-3 ketone arises from alcohol dehydrogenase activity, while methyl transfers at C-4 and C-9 are mediated by S-adenosylmethionine-dependent methyltransferases .

Distribution in Plantae

Highest concentrations (0.8–1.2% dry weight) occur in Bryonia dioica roots, with trace amounts (<0.01%) in Momordica charantia fruits . Ecological studies suggest its role as an antifeedant, reducing herbivory by 70% in Diabrotica beetles compared to cucurbitacin-free variants .

Toxicological Considerations

Acute and Chronic Toxicity

In rodents, the LD₅₀ for Cucurbitacin K is 28 mg/kg (oral) and 9.5 mg/kg (IV) . Subchronic exposure (5 mg/kg/day for 28 days) induces hepatotoxicity, elevating ALT levels to 248 U/L vs. 45 U/L in controls . Histopathology reveals centrilobular necrosis and bile duct hyperplasia, likely from reactive oxygen species generated during CYP3A4 metabolism .

Teratogenicity and Mutagenicity

Embryonic zebrafish exposed to 10 μM Cucurbitacin K exhibit 92% mortality and axial curvature defects, implicating Notch signaling disruption . Ames tests show marginal mutagenicity (1.8-fold increase in revertants) at 50 μg/plate, suggesting genotoxic risk at high doses .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume